
(1)-3-Bromo-5-ethylfuran-2(5H)-one
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Overview
Description
(1)-3-Bromo-5-ethylfuran-2(5H)-one is an organic compound belonging to the furan family It is characterized by a bromine atom attached to the third carbon of the furan ring and an ethyl group attached to the fifth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1)-3-Bromo-5-ethylfuran-2(5H)-one typically involves the bromination of 5-ethylfuran-2(5H)-one. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an inert solvent such as dichloromethane at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in achieving high purity and consistent quality of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding furanones or carboxylic acids.
Reduction: The compound can be reduced to form 3-bromo-5-ethylfuran-2(5H)-ol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: 3-bromo-5-ethylfuran-2(5H)-one derivatives such as carboxylic acids.
Reduction: 3-bromo-5-ethylfuran-2(5H)-ol.
Substitution: Various substituted furanones depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
(1)-3-Bromo-5-ethylfuran-2(5H)-one has shown potential in the development of pharmaceuticals. Its unique structure allows for modifications that can lead to new therapeutic agents. For instance, derivatives of this compound have been investigated for their anti-inflammatory and antibacterial properties.
Case Study: Antimicrobial Activity
A study evaluated various derivatives of this compound against common bacterial strains. The results indicated that certain modifications enhanced antimicrobial efficacy, suggesting potential applications in treating infections caused by resistant strains .
Organic Synthesis
This compound serves as a valuable intermediate in organic synthesis, particularly in the construction of complex molecules. Its ability to undergo various chemical reactions makes it a versatile building block.
Synthesis Example:
The synthesis of ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate involved this compound as a precursor. The reaction conditions included heating with dimethylcarbonate, leading to significant yields .
Reaction Step | Conditions | Yield |
---|---|---|
Ethylation | 110°C for 3 hours | 50.6% |
Agrochemical Applications
Research has suggested that this compound may have potential applications in agrochemicals, particularly as an insecticide or fungicide. Its furan structure is known to exhibit biological activity against pests.
Case Study: Insecticidal Activity
A formulation containing this compound was tested for insecticidal properties against agricultural pests. The results demonstrated effective control over pest populations, indicating its viability as an agrochemical agent .
Mechanism of Action
The mechanism of action of (1)-3-Bromo-5-ethylfuran-2(5H)-one involves its interaction with various molecular targets. The bromine atom can participate in electrophilic reactions, while the furan ring can undergo nucleophilic attacks. These interactions can lead to the formation of covalent bonds with biological molecules, influencing their function and activity.
Comparison with Similar Compounds
3-Bromo-2(5H)-furanone: Lacks the ethyl group, making it less hydrophobic.
5-Ethyl-2(5H)-furanone: Lacks the bromine atom, reducing its reactivity in electrophilic substitution reactions.
3-Chloro-5-ethylfuran-2(5H)-one: Similar structure but with chlorine instead of bromine, leading to different reactivity and properties.
Uniqueness: (1)-3-Bromo-5-ethylfuran-2(5H)-one is unique due to the presence of both the bromine atom and the ethyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications.
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic methods are recommended for structural characterization of (1)-3-Bromo-5-ethylfuran-2(5H)-one?
- Methodological Answer :
- Single-crystal X-ray diffraction is the gold standard for determining bond lengths, angles, and stereochemistry. For example, mean (C–C) bond precision of 0.005 Å and an R factor of 0.037 were achieved for structurally related brominated furanones using this technique .
- NMR spectroscopy (¹H/¹³C) should be used to confirm substituent positions. Integration ratios and coupling constants (e.g., J values for ethyl groups) help resolve stereoelectronic effects.
- IR spectroscopy identifies functional groups, such as the lactone carbonyl (~1750 cm⁻¹) and C-Br stretching (~550–600 cm⁻¹).
Q. How can the synthetic route for this compound be optimized for yield and purity?
- Methodological Answer :
- Stepwise functionalization : Bromination of 5-ethylfuran-2(5H)-one precursors using N-bromosuccinimide (NBS) under radical or electrophilic conditions. Monitor reaction progress via TLC (hexane:ethyl acetate, 2:1 v/v) .
- Purification : Column chromatography (silica gel, gradient elution) effectively isolates the product. Crystallization from benzene or dichloromethane yields high-purity single crystals for structural validation .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in spectroscopic data for brominated furanones, such as unexpected coupling patterns in NMR?
- Methodological Answer :
- Variable-temperature (VT) NMR : Probe dynamic effects like ring puckering or hindered rotation of the ethyl group, which may obscure splitting patterns at room temperature.
- DFT simulations : Compare computed chemical shifts (e.g., using Gaussian09 with B3LYP/6-31G*) to experimental data to identify conformational biases .
- Heteronuclear correlation experiments (HSQC/HMBC) clarify through-space and through-bond interactions, particularly for overlapping signals in crowded spectral regions.
Q. How do electronic effects of bromo and ethyl substituents influence the reactivity of the furanone ring in nucleophilic addition reactions?
- Methodological Answer :
- Electron-withdrawing bromine activates the α,β-unsaturated lactone toward Michael addition. Kinetic studies (e.g., UV-Vis monitoring at 250–300 nm) quantify reaction rates with nucleophiles like amines or thiols.
- Ethyl group steric effects : Use Hammett plots or computational models (e.g., NBO analysis) to assess how substituents modulate frontier molecular orbitals (HOMO/LUMO) and regioselectivity .
Q. What computational approaches predict the thermal stability and decomposition pathways of this compound?
- Methodological Answer :
- Thermogravimetric analysis (TGA) : Experimentally determine decomposition onset temperatures (typically 150–250°C for brominated lactones).
- ReaxFF MD simulations : Model bond cleavage sequences under thermal stress, focusing on C-Br dissociation (~50–60 kcal/mol activation energy) and lactone ring opening .
Properties
CAS No. |
76508-26-4 |
---|---|
Molecular Formula |
C6H7BrO2 |
Molecular Weight |
191.02 g/mol |
IUPAC Name |
4-bromo-2-ethyl-2H-furan-5-one |
InChI |
InChI=1S/C6H7BrO2/c1-2-4-3-5(7)6(8)9-4/h3-4H,2H2,1H3 |
InChI Key |
KCGSSVQARQZECQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C=C(C(=O)O1)Br |
Origin of Product |
United States |
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